molecular formula C11H11BrN4OS B7058143 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide

3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B7058143
M. Wt: 327.20 g/mol
InChI Key: SUPRNYCHSSQJOR-UHFFFAOYSA-N
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Description

3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a triazole ring, and a carboxamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophene.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole ring.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a substitution reaction using a cyclopropyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other halide sources can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halide groups.

Scientific Research Applications

3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(4-phenyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    3-bromo-N-(4-methyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may influence the compound’s reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-6-4-18-9(8(6)12)10(17)14-11-15-13-5-16(11)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPRNYCHSSQJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C(=O)NC2=NN=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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